molecular formula C17H21NO4 B1672521 Fenoterol CAS No. 13392-18-2

Fenoterol

Cat. No.: B1672521
CAS No.: 13392-18-2
M. Wt: 303.35 g/mol
InChI Key: LSLYOANBFKQKPT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenoterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function. This compound also interacts with Beta-1 and Beta-3 adrenergic receptors .

Mode of Action

This compound is a beta-2 adrenergic agonist . It binds to the beta-2 adrenergic receptors in the lungs, leading to a series of intracellular changes. The primary result of this interaction is the relaxation of bronchial smooth muscle, which causes bronchodilation and increased bronchial airflow .

Biochemical Pathways

The mechanism of action of this compound is based on its binding to β2-adrenoreceptors in the lung. This activates the enzyme adenylate cyclase, which subsequently increases the level of the neurotransmitter cAMP . An increased concentration of cAMP causes a relaxation of the bronchial musculature and thus a widening of the bronchial tubes .

Pharmacokinetics

It is known that this compound is metabolized in the liver .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This results in improved lung function and relief from symptoms of conditions like asthma.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to this compound . Additionally, the presence of other substances or conditions in the body can impact the drug’s effectiveness. For example, this compound has been found to have more cardiovascular toxicity than other similar drugs .

Biochemical Analysis

Biochemical Properties

Fenoterol, the 4-hydroxyphenyl derivative of orciprenaline, is a resorcinol derivative with relatively high selectivity for β2-adrenoceptors . It interacts with β2-adrenoceptors in the lung, causing relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Cellular Effects

This compound is designed to open up the airways to the lungs by decreasing bronchoconstriction . It has been shown to be an effective bronchodilator in animals and humans when given by inhalation or by the oral route, and is effective in preventing experimentally produced asthma in adults and children .

Molecular Mechanism

The mechanism of action of this compound involves Beta (2)-receptor stimulation in the lung which causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in man . About 60% of the eventual maximum response to this compound is reached in the first few minutes after inhalation .

Metabolic Pathways

This compound is metabolized in the liver . Following oral doses of tritiated this compound, peak plasma levels of radioactivity were attained in about 2 hours and were mainly due to metabolites rather than this compound itself .

Transport and Distribution

It is known that this compound is rapidly absorbed following oral ingestion or inhalation .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that this compound interacts with β2-adrenoceptors located on the cell membrane of lung cells .

Properties

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYOANBFKQKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1944-12-3 (hydrobromide)
Record name Fenoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023046
Record name Fenoterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.62e-01 g/L
Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13392-18-2
Record name Fenoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)-2-propanyl]amino}ethyl)-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.205.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Fenoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223
Record name Fenoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

50 mg of micronised fenoterol HBr was dispersed uniformly in a solution of soy-bean lecithin (600 mg) 95% pure in 2 g of Arcton 11. The Arcton 11 was allowed to flash off, leaving behind a dispersion of fenoterol particles in lipid. To this dispersion, 5 g of micronised lactose was added. The resultant powder composition was tumbled in a ball-mill to ensure uniform mixing.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
lecithin
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A sample of 75 mg of fenoterol HBr was dissolved in 1.5 mL of 95/5/0.05 CH3CN/isopropanol/HNEt2 and applied in 100 μL injections to a CHIRALPAK® AD-H 10×250 mm 5 μm semi-preparative column using a waters 2690 Separations Module, PDA set to 280 nm. The eluting solvent was 95/5/0.05 CH3CN/isopropanol/HNEt2, 5 mL/min. Retention times for (S,S) and (R,R) isomers were 4.8 min and 7.8 min, respectively.
Quantity
75 mg
Type
reactant
Reaction Step One
[Compound]
Name
95/5/0.05
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CH3CN isopropanol HNEt2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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